
3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine
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Overview
Description
3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C11H14N2O2 It is characterized by a cyclobutane ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzyl chloride with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 3-Methyl-1-(3-aminophenyl)cyclobutan-1-amine.
Reduction: 3-Methyl-1-(3-nitrosophenyl)cyclobutan-1-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-nitrophenyl)cyclobutan-1-amine
- 3-Methyl-1-(2-nitrophenyl)cyclobutan-1-amine
- 3-Methyl-1-(3-nitrophenyl)cyclopentan-1-amine
Uniqueness
3-Methyl-1-(3-nitrophenyl)cyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. The position of the nitro group influences the compound’s reactivity and interactions with other molecules, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-methyl-1-(3-nitrophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14N2O2/c1-8-6-11(12,7-8)9-3-2-4-10(5-9)13(14)15/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
SMIJREXGUKAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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